molecular formula C9H6F3NO4 B3016614 2-Nitro-6-(trifluoromethyl)phenylacetic acid CAS No. 1214331-77-7

2-Nitro-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B3016614
CAS No.: 1214331-77-7
M. Wt: 249.145
InChI Key: NPLOKIITLFKNKE-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)phenylacetic acid (CAS: 1214331-77-7) is a high-purity organic compound with the molecular formula C₉H₆F₃NO₄ and a molecular weight of 249.14 g/mol . It is widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and serves as a trifluoromethylation agent in research settings . Structurally, it features a nitro group (-NO₂) at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the phenyl ring, attached to an acetic acid moiety.

The compound is classified as an irritant, posing risks of skin, eye, and respiratory irritation during handling . Its synthesis and applications are governed by stringent ISO-certified manufacturing protocols to ensure purity (≥97%) and consistency in pharmaceutical research .

Properties

IUPAC Name

2-[2-nitro-6-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-3-7(13(16)17)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLOKIITLFKNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)phenylacetic acid typically involves the nitration of 6-(trifluoromethyl)phenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products

    Reduction: 2-Amino-6-(trifluoromethyl)phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Esterification: Methyl or ethyl esters of 2-Nitro-6-(trifluoromethyl)phenylacetic acid.

Scientific Research Applications

2-Nitro-6-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)phenylacetic acid and its derivatives depends on the specific application and target. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxylic acid moiety can form hydrogen bonds with target molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Phenylacetic Acid Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Hazards/Applications
2-Nitro-6-(trifluoromethyl)phenylacetic acid (1214331-77-7) -NO₂ (2), -CF₃ (6) C₉H₆F₃NO₄ 249.14 Not reported API intermediate; irritant (skin/eye/respiratory)
2-Nitro-4-(trifluoromethyl)phenylacetic acid (175276-72-9) -NO₂ (2), -CF₃ (4) C₉H₆F₃NO₄ 249.14 Not reported Likely research intermediate (structural isomer)
2,3-Difluoro-6-nitrophenylacetic acid (141428-47-9) -F (2,3), -NO₂ (6) C₈H₅F₂NO₄ 217.13 156 Research chemical; no explicit hazard data
2-(2-Methyl-6-nitrophenyl)acetic acid (23876-18-8) -CH₃ (2), -NO₂ (6) C₉H₉NO₄ 195.17 Not reported Solid research reagent; irritant
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (914635-43-1) -Cl (4), -F (2), -CH₃ (3), -CF₃ (6) C₁₀H₇ClF₄NO₂ 284.62 Not reported Skin/eye irritant; organ toxicity (H335)

Analysis of Substituent Effects

Electron-Withdrawing Groups (EWGs):

  • Trifluoromethyl (-CF₃): Present in both the target compound and its positional isomer (CAS 175276-72-9), the -CF₃ group enhances acidity of the acetic acid moiety due to its strong electron-withdrawing nature.
  • Nitro (-NO₂): The nitro group at the 2-position in the target compound contributes to resonance stabilization and may influence regioselectivity in electrophilic substitution reactions compared to derivatives with -NO₂ at other positions .

Halogen Substituents:

  • Fluorine (-F): In 2,3-difluoro-6-nitrophenylacetic acid (CAS 141428-47-9), fluorine atoms at 2- and 3-positions increase lipophilicity and metabolic stability compared to the bulkier -CF₃ group. This compound’s lower molecular weight (217.13 vs. 249.14) may improve solubility in polar solvents .
  • Chlorine (-Cl): The presence of chlorine in CAS 914635-43-1 introduces higher toxicity risks (H335: respiratory tract irritation) compared to fluorine or nitro substituents .

Alkyl Substituents:

  • Methyl (-CH₃): The methyl group in 2-(2-methyl-6-nitrophenyl)acetic acid (CAS 23876-18-8) is less electron-withdrawing than -CF₃, resulting in weaker acetic acid acidity.

Biological Activity

2-Nitro-6-(trifluoromethyl)phenylacetic acid (CAS No. 1214331-77-7) is an organic compound characterized by the presence of both a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetic acid moiety. This unique structure imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 2-Nitro-6-(trifluoromethyl)phenylacetic acid is C9H6F3NO4. Its structural features contribute to its reactivity and interactions with biological systems.

The biological activity of 2-Nitro-6-(trifluoromethyl)phenylacetic acid can be attributed to several mechanisms:

  • Irritation Effects : The compound has been noted to cause respiratory, skin, and eye irritation upon exposure, suggesting that it may act as an irritant in biological systems.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various bacterial strains. The presence of the nitro group is crucial for enhancing cytotoxicity, as demonstrated in studies where reducing the nitro group significantly diminished antibacterial efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Nitro-6-(trifluoromethyl)phenylacetic acid:

Activity Effect Reference
AntimicrobialEffective against Gram-negative bacteria
CytotoxicityEnhanced by the presence of nitro group
IrritationCauses respiratory and skin irritation

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of various phenylacetic acid derivatives, 2-Nitro-6-(trifluoromethyl)phenylacetic acid was found to exhibit significant activity against pathogenic bacteria such as E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods, confirming its potential as an antimicrobial agent .

Study on Cytotoxic Effects

Another investigation focused on the cytotoxic effects of 2-Nitro-6-(trifluoromethyl)phenylacetic acid against cancer cell lines. The results indicated that the compound induced apoptosis in cultured cancer cells, with increased levels of reactive oxygen species (ROS) observed in treated cells. This suggests that the compound may exert its anticancer effects through oxidative stress mechanisms .

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of 2-Nitro-6-(trifluoromethyl)phenylacetic acid:

  • Synthesis and Derivatives : Various synthetic routes have been explored to modify this compound for enhanced biological activity. Derivatives with altered substituents have shown improved efficacy against specific bacterial strains and cancer cell lines .
  • Potential Applications : The compound's unique structure makes it a valuable candidate for further development in pharmaceuticals targeting microbial infections and cancer therapy. Its ability to act as an intermediate in organic synthesis also opens avenues for creating novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-nitro-6-(trifluoromethyl)phenylacetic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves nitration and trifluoromethylation of phenylacetic acid derivatives. For example, nitration of 6-(trifluoromethyl)phenylacetic acid requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Regioselectivity is influenced by steric and electronic effects of the trifluoromethyl group, which directs nitration to the ortho position . Alternative routes may use Suzuki-Miyaura coupling for pre-functionalized aromatic rings. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .

Q. How can researchers validate the purity and structural integrity of 2-nitro-6-(trifluoromethyl)phenylacetic acid after synthesis?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98% by area under the curve).
  • NMR : Confirm structure via ¹H/¹³C NMR. The nitro group deshields adjacent protons (δ 7.8–8.2 ppm for aromatic protons), while the trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 278.03 (C₉H₅F₃NO₄⁻) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of 2-nitro-6-(trifluoromethyl)phenylacetic acid derivatives for functional materials?

  • Methodological Answer :

  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to attach functional groups (e.g., esters, amides) to the phenyl ring.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro/trifluoromethyl intermediates but may require inert atmospheres to prevent decomposition.
  • Kinetic Control : Monitor reaction progress via TLC or in-situ FTIR to halt reactions at intermediate stages, minimizing byproducts like dinitro derivatives .

Q. How do researchers resolve contradictions in spectral data for nitro- and trifluoromethyl-substituted phenylacetic acids?

  • Methodological Answer : Contradictions often arise from:

  • Tautomerism : The nitro group may induce keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize enolic forms for consistent spectra .
  • Dynamic NMR Effects : Slow rotation around the C-N bond in nitro groups can split signals. Variable-temperature NMR (e.g., -40°C to 25°C) clarifies splitting patterns .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What are the challenges in computational modeling of 2-nitro-6-(trifluoromethyl)phenylacetic acid’s electronic properties?

  • Methodological Answer :

  • Basis Set Selection : Use hybrid functionals (B3LYP) with triple-zeta basis sets (6-311++G(d,p)) to account for electron-withdrawing effects of nitro and trifluoromethyl groups.
  • Solvent Modeling : Include implicit solvent models (e.g., PCM for water or ethanol) to simulate protonation states and dipole moments.
  • TD-DFT for UV-Vis : Predict λₘₐₛ for nitro-aromatic transitions (~300–350 nm) and compare with experimental data .

Q. How can derivatization of 2-nitro-6-(trifluoromethyl)phenylacetic acid enhance its application in bioanalytical chemistry?

  • Methodological Answer :

  • Fluorescent Tagging : React the carboxylic acid with dansyl chloride or FITC to create probes for tracking enzymatic activity (e.g., esterase assays).
  • Chiral Resolution : Convert to Mosher’s acid analogues (α-methoxy-α-trifluoromethylphenylacetic acid) for enantiomeric excess determination via ¹⁹F NMR .
  • Solid-Phase Synthesis : Immobilize via amide linkage to resin for combinatorial library generation .

Experimental Design & Stability Studies

Q. What experimental protocols assess the stability of 2-nitro-6-(trifluoromethyl)phenylacetic acid under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC every 24 hours. Nitro groups are stable in acidic conditions but hydrolyze in strong bases (pH >10) to form phenolic byproducts .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Trifluoromethyl groups enhance thermal stability, with decomposition typically >200°C .

Q. What advanced applications exist for 2-nitro-6-(trifluoromethyl)phenylacetic acid in materials science?

  • Methodological Answer :

  • Perovskite Solar Cells : As a dipole interlayer, the nitro group passivates oxide surfaces (e.g., ITO), reducing defect states and improving hole transport efficiency (PCE up to 20%) .
  • Polymer Additives : Incorporate into copolymers to enhance UV resistance and dielectric properties due to electron-withdrawing substituents .

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